Regioisomeric Differentiation: Ortho-Methoxy (CAS 905661-43-0) vs. Meta-Methoxy (CAS 905661-50-9) Phenoxy Substitution
The target compound is the ortho-methoxy regioisomer (2-methoxyphenoxy) of the 3-fluorophenyl-pyrrolidinone acetamide series, whereas the closest commercially catalogued comparator, CAS 905661-50-9, is the meta-methoxy regioisomer (3-methoxyphenoxy) [1]. Within the broader Memory Pharmaceuticals PDE4 patent family, systematic variation of aryl ether substituent position is described as modulating PDE4 subtype selectivity and inhibitory potency, with specific teaching that 'R₁, R₂, and R₃' substituent identity and position directly influence binding [2]. The ortho-methoxy orientation places the methoxy group in closer proximity to the acetamide carbonyl, potentially altering the conformational preference of the side chain and its interactions within the PDE4 catalytic pocket compared to the meta-substituted analog [2].
| Evidence Dimension | Regioisomeric identity (ortho- vs. meta-methoxy on terminal phenoxy ring) |
|---|---|
| Target Compound Data | Ortho (2-) methoxy orientation on phenoxyacetyl side chain |
| Comparator Or Baseline | CAS 905661-50-9: meta (3-) methoxy orientation on phenoxyacetyl side chain |
| Quantified Difference | Positional isomerism; quantitative PDE4 potency difference not publicly reported for this specific pair |
| Conditions | Structural comparison based on patent disclosure [2] and commercial catalog entries [1] |
Why This Matters
Regioisomeric identity determines binding-pocket complementarity; substituting the meta-isomer for the ortho-isomer in SAR studies or screening cascades without verification risks introducing uncontrolled variance in target engagement and selectivity.
- [1] ChemBridge Corporation. Hit2Lead and ChemBase entries for CAS 905661-50-9 (meta-methoxy regioisomer), Catalog No. 83119230. Formula C₁₉H₁₉FN₂O₄, MW 358.36. View Source
- [2] Tehim, A., Hopper, A., Liu, R., Kuester, E., Dunn, R.F., Renau, T.E. (Memory Pharmaceuticals Corp.). Phosphodiesterase 4 Inhibitors. US Patent 7,696,198 B2. Specification describing the role of R₁, R₂, and R₃ substituents on pyrrolidinone PDE4 inhibitor activity. View Source
